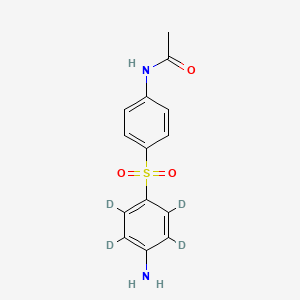

N-acetyl Dapsone D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-acetil dapsona-d4 implica la deuteración de N-acetil dapsonaLas condiciones de reacción a menudo requieren el uso de reactivos y disolventes deuterados para garantizar la incorporación de átomos de deuterio .

Métodos de Producción Industrial

La producción industrial de N-acetil dapsona-d4 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos especializados y entornos controlados para mantener la pureza y la consistencia del producto. El producto final suele someterse a rigurosas medidas de control de calidad para garantizar su idoneidad para fines de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-acetil dapsona-d4 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las condiciones de reacción suelen implicar entornos ácidos o básicos.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio. Las condiciones de reacción a menudo implican el uso de disolventes como etanol o tetrahidrofurano.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de N-acetil dapsona-d4 puede conducir a la formación de derivados de sulfona, mientras que la reducción puede dar como resultado la formación de derivados de amina .

Aplicaciones Científicas De Investigación

N-acetil dapsona-d4 se utiliza ampliamente en la investigación científica debido a su etiquetado isotópico estable. Algunas de sus aplicaciones incluyen:

Química: Utilizado como trazador en mecanismos de reacción y estudios cinéticos.

Biología: Employed in estudios metabólicos para rastrear la incorporación y distribución de compuestos deuterados en sistemas biológicos.

Medicina: Utilizado en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de medicamentos.

Industria: Aplicada en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

N-acetil dapsona-d4 ejerce sus efectos a través de su etiquetado isotópico estable, lo que permite un seguimiento y análisis precisos en diversos estudios. Los objetivos moleculares y las vías involucradas dependen de la aplicación y el estudio específicos que se están llevando a cabo. Por ejemplo, en estudios farmacocinéticos, el compuesto se puede utilizar para rastrear el metabolismo y la distribución de medicamentos en el cuerpo .

Comparación Con Compuestos Similares

Compuestos Similares

N-acetil dapsona: La forma no deuterada de N-acetil dapsona-d4.

Dapsona: El compuesto padre del que se deriva N-acetil dapsona.

Dapsona hidroxilamina: Un metabolito de la dapsona con propiedades similares.

Unicidad

N-acetil dapsona-d4 es único debido a su etiquetado isotópico estable, que permite un seguimiento y análisis precisos en diversos estudios. Esta propiedad lo hace particularmente valioso en aplicaciones de investigación donde la medición y el análisis precisos son cruciales .

Propiedades

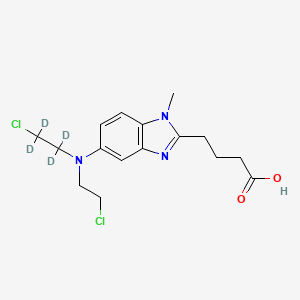

Fórmula molecular |

C14H14N2O3S |

|---|---|

Peso molecular |

294.36 g/mol |

Nombre IUPAC |

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]acetamide |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,6D,7D |

Clave InChI |

WDOCBIHNYYQINH-USSMZTJJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)[2H] |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)